2,4-Quinazolinediamine, 7-chloro-
Description
Significance of the Quinazoline (B50416) Nucleus as a Privileged Scaffold in Drug Discovery
The quinazoline ring system, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to interact with a diverse array of biological targets. researchgate.netnih.gov The versatility of the quinazoline nucleus allows for the introduction of various substituents at different positions, leading to a wide range of derivatives with distinct pharmacological properties. wisdomlib.orgresearchgate.net
The structural features of the quinazoline core contribute to its success in drug discovery. Its aromatic nature and the presence of nitrogen atoms facilitate interactions with biological macromolecules through mechanisms such as hydrogen bonding, pi-pi stacking, and hydrophobic interactions. These interactions are crucial for the binding of a drug molecule to its target, thereby eliciting a therapeutic effect.
The broad spectrum of biological activities associated with quinazoline derivatives underscores their importance. These compounds have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antihypertensive, and antiviral properties, among others. mdpi.comresearchgate.netnih.govijcrt.org This wide range of activities has made the quinazoline scaffold a focal point of research for the development of new drugs to treat a variety of diseases.
Overview of 2,4-Quinazolinediamine, 7-chloro- as a Preeminent Heterocyclic Compound in Pharmaceutical Research
Among the vast number of quinazoline derivatives, 2,4-Quinazolinediamine, 7-chloro- has emerged as a particularly important heterocyclic compound in pharmaceutical research. The specific substitution pattern of this molecule, featuring amino groups at positions 2 and 4 and a chlorine atom at position 7, confers unique chemical and biological properties that have been exploited in the design of targeted therapies.
The 7-chloro substitution on the quinazoline ring is a key feature that often enhances the biological activity of the molecule. nih.govmdpi.com This halogen atom can influence the electronic properties of the ring system and participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of the compound for its target. The diamino substitution at the 2 and 4 positions provides additional points for interaction and can be crucial for the molecule's mechanism of action.
Research into 2,4-Quinazolinediamine, 7-chloro- and its analogs has been particularly prominent in the field of oncology. These compounds have been investigated as inhibitors of various protein kinases, enzymes that play a critical role in cell signaling pathways that are often dysregulated in cancer. By inhibiting these kinases, 2,4-Quinazolinediamine, 7-chloro- derivatives can disrupt the growth and proliferation of cancer cells.
Historical Context of Quinazoline Derivatives in Broad Pharmacological Applications
The history of quinazoline derivatives in medicine dates back to the late 19th century. The first synthesis of a quinazoline derivative was reported in 1869. nih.govresearchgate.net However, it was the discovery of the biological activities of naturally occurring quinazoline alkaloids that truly sparked interest in this class of compounds. For instance, vasicine, an alkaloid isolated from the plant Adhatoda vasica, has a long history of use in traditional medicine for its bronchodilator effects. ijcrt.org
Over the decades, synthetic chemists have developed numerous methods for the preparation of a wide array of quinazoline derivatives, leading to the discovery of compounds with a broad spectrum of pharmacological applications. mdpi.comnih.gov In the mid-20th century, the development of prazosin (B1663645), a quinazoline-based alpha-blocker, marked a significant milestone in the use of these compounds for the treatment of hypertension. researchgate.net
The latter half of the 20th century and the beginning of the 21st century have witnessed an explosion in research on quinazoline derivatives, particularly in the area of cancer therapy. The development and approval of drugs like gefitinib (B1684475) and erlotinib, which are quinazoline-based inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, have revolutionized the treatment of certain types of lung cancer. mdpi.comwikipedia.org These targeted therapies represent a paradigm shift from traditional chemotherapy, offering greater selectivity and reduced side effects. nih.gov The success of these drugs has further solidified the position of the quinazoline scaffold as a cornerstone of modern medicinal chemistry.
Structure
2D Structure
3D Structure
Properties
CAS No. |
27018-19-5 |
|---|---|
Molecular Formula |
C8H7ClN4 |
Molecular Weight |
194.62 g/mol |
IUPAC Name |
7-chloroquinazoline-2,4-diamine |
InChI |
InChI=1S/C8H7ClN4/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H,(H4,10,11,12,13) |
InChI Key |
QKOTXKPWZCAXLB-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)N=C(N=C2N)N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(N=C2N)N |
Other CAS No. |
27018-19-5 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Transformations of 2,4 Quinazolinediamine, 7 Chloro and Its Analogues
Established Synthetic Routes to the 2,4-Quinazolinediamine Core
The construction of the 2,4-quinazolinediamine core can be achieved through several synthetic pathways. The most common methods involve the cyclization of guanidine (B92328) with substituted 2-aminobenzonitriles or the derivatization of pre-formed quinazoline (B50416) rings, such as dichloroquinazolines.
Cyclization Reactions Involving Guanidine and 2-Aminobenzonitriles
A fundamental and widely employed method for the synthesis of 2,4-diaminoquinazolines is the condensation and cyclization of a substituted 2-aminobenzonitrile (B23959) with guanidine. thieme-connect.com This approach is advantageous due to the commercial availability of a diverse range of starting materials. The reaction typically proceeds by heating the reactants, often in the presence of a base or as their hydrochloride salts in a suitable solvent.
For instance, the reaction of 2-amino-4-chlorobenzonitrile (B1265954) with guanidine hydrochloride can be heated to produce 7-chloro-2,4-quinazolinediamine. The mechanism involves the initial formation of a guanidinium (B1211019) salt with the amino group of the benzonitrile (B105546), followed by an intramolecular cyclization where the nitrogen of the guanidine moiety attacks the nitrile carbon. Subsequent tautomerization leads to the stable aromatic 2,4-diaminoquinazoline system. The presence of substituents on the benzonitrile ring, such as the chloro group at the 4-position, directly translates to the corresponding substitution pattern on the quinazoline core.
Density functional theory (DFT) calculations have shed light on the mechanism of guanidine-catalyzed chemical fixation of CO2 with 2-aminobenzonitrile to form quinazoline-2,4(1H,3H)-dione, a related quinazoline derivative. rsc.org These studies suggest that guanidine acts as a general base, promoting the reaction by facilitating the formation of a carbamate (B1207046) intermediate which then undergoes intramolecular cyclization. rsc.org
Synthesis from Dichloroquinazolines and Related Precursors
An alternative and versatile route to 2,4-diaminoquinazolines involves the sequential nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazolines. nih.govnih.gov This method allows for the introduction of various amino groups at the C2 and C4 positions in a controlled manner. 2,4-dichloroquinazolines are readily prepared from the corresponding quinazoline-2,4-diones by treatment with reagents like phosphorus oxychloride (POCl₃). chemicalbook.com
The chlorine atom at the C4 position of 2,4-dichloroquinazoline (B46505) is generally more reactive towards nucleophilic attack than the chlorine at the C2 position. nih.govnih.gov This difference in reactivity allows for the regioselective introduction of an amino group at C4 by reacting the dichloroquinazoline with one equivalent of an amine at lower temperatures. Subsequent reaction with a different or the same amine, often at a higher temperature, replaces the C2-chlorine to afford the desired 2,4-diaminoquinazoline. nih.govnih.gov For the synthesis of 7-chloro-2,4-quinazolinediamine, the starting material would be 2,4,7-trichloroquinazoline (B1295576).
A study on the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-dichloroquinoline (B193633) highlights a similar sequential SNAr strategy on a related heterocyclic system. mdpi.com
Regioselective Derivatization at C-2, C-4, and C-7 Positions of the Quinazoline Ring
The functionalization of the quinazoline ring at specific positions is crucial for modulating the pharmacological properties of its derivatives. Various methods have been developed for the regioselective derivatization at the C2, C4, and C7 positions.
Nucleophilic Aromatic Substitution (SNAr) Reactions with Amines
As mentioned previously, nucleophilic aromatic substitution is a cornerstone of quinazoline chemistry. nih.gov The electron-deficient nature of the quinazoline ring, further enhanced by the presence of chloro substituents, facilitates attack by nucleophiles, particularly amines. youtube.comlibretexts.org
In the context of 7-chloro-2,4-quinazolinediamine, further derivatization via SNAr is less common as the primary amino groups are generally the desired functionalities. However, in precursors like 2,4,7-trichloroquinazoline, the regioselectivity of amination is critical. The C4 position is the most susceptible to nucleophilic attack, followed by the C2 position. The chlorine at the C7 position is the least reactive towards SNAr. This hierarchy allows for a stepwise functionalization strategy. For example, reacting 2,4,7-trichloroquinazoline with a limited amount of an amine under mild conditions would likely result in substitution at the C4 position. Increasing the temperature and the amount of amine would then lead to substitution at the C2 position.
The synthesis of various 2,4-diaminoquinazoline libraries has been successfully achieved using this principle on a solid phase, starting from polymer-bound amines and dichloroquinazolines. nih.gov
Palladium-Catalyzed Amination Methodologies for C-6 and C-7 Positions
While SNAr reactions are highly effective for the C2 and C4 positions, functionalization of the C6 and C7 positions often requires different strategies, particularly when the existing substituent is not a good leaving group or when milder reaction conditions are desired. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for forming C-N bonds at these positions. researchgate.netnih.gov
These reactions typically involve a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an aryl halide or triflate with an amine. acs.org For a substrate like 7-chloro-2,4-diaminoquinazoline, a palladium-catalyzed reaction could potentially be used to introduce a different amino group at the C7 position by coupling with an appropriate amine. However, the presence of the amino groups at C2 and C4 could interfere with the catalytic cycle, necessitating careful optimization of reaction conditions or the use of protecting groups.
Studies on the palladium-catalyzed amination of dichloroquinolines have demonstrated the feasibility of selectively aminating chloro-substituted heterocyclic rings, providing valuable insights that can be applied to the quinazoline system. researchgate.netnih.govmdpi.com
Efficient Copper-Catalyzed Synthesis Approaches for Diaminoquinazoline Derivatives
In addition to palladium, copper-catalyzed reactions have also been developed for the synthesis of aminoquinazolines. thieme-connect.comorganic-chemistry.orgresearchgate.netthieme-connect.com These methods, often referred to as Ullmann-type couplings, provide a cost-effective alternative to palladium-catalyzed reactions.
An efficient one-pot, copper-catalyzed cascade method has been reported for the synthesis of 2,4-diaminoquinazoline derivatives from substituted 2-bromobenzonitriles and guanidine. thieme-connect.comorganic-chemistry.orgthieme-connect.com This reaction is typically catalyzed by a copper(I) salt, such as CuI, in the presence of a ligand like N,N'-dimethylethylenediamine (DMEDA) and a base. The proposed mechanism involves an initial copper-catalyzed N-arylation of guanidine with the 2-bromobenzonitrile, followed by an intramolecular cyclization. thieme-connect.com This approach offers good yields and proceeds under relatively mild conditions.
Furthermore, copper-catalyzed methods have been utilized in the synthesis of various quinazoline derivatives, showcasing the versatility of this metal in facilitating C-N bond formation. nih.gov
Solid-Phase Synthesis Techniques for Combinatorial Library Generation
Solid-phase synthesis has emerged as a powerful tool for the rapid generation of large and diverse chemical libraries. For the 2,4-quinazolinediamine scaffold, this approach typically involves the sequential functionalization of a resin-bound starting material.
A common strategy begins with the immobilization of an amine onto a solid support, such as a Rink amide resin. nih.govacs.org This support-bound amine can then undergo a nucleophilic aromatic substitution (SNAr) reaction with a suitably substituted 2,4-dichloroquinazoline. While many examples in the literature utilize 6,7-dimethoxy-2,4-dichloroquinazoline, the same principle applies to the 7-chloro analogue. nih.govacs.org The greater reactivity of the chlorine atom at the C4 position allows for selective displacement by the resin-bound amine, anchoring the quinazoline scaffold to the solid support.
The second point of diversity is introduced by reacting the remaining chlorine at the C2 position with a variety of primary or secondary amines. nih.govacs.org This step allows for the incorporation of a wide range of building blocks. If a diamine is used in this step, the free amino group can be further functionalized, for example, by acylation with carboxylic acids, to introduce a third level of diversity. nih.govacs.org Finally, the target 2,4-quinazolinediamine derivatives are cleaved from the resin, typically using trifluoroacetic acid (TFA). nih.govacs.org
Table 1: Representative Solid-Phase Synthesis of a 2,4-Diaminoquinazoline Library (Analogous to 7-chloro derivatives)
| Step | Reagents and Conditions | Purpose | Reference |
| 1. Amine Loading | FMOC-protected Rink resin, piperazine (B1678402), DBU, DMA, 135 °C | Immobilization of the first building block (amine) onto the solid support. | nih.govacs.org |
| 2. Quinazoline Scaffolding | 6,7-Dimethoxy-2,4-dichloroquinazoline, support-bound amine, DIEA | Attachment of the quinazoline core via SNAr at the C4 position. | nih.govacs.org |
| 3. Diversification | Various primary/secondary amines | Introduction of the second point of diversity via SNAr at the C2 position. | nih.govacs.org |
| 4. Cleavage | Trifluoroacetic acid (TFA) | Release of the final products from the solid support. | nih.govacs.org |
An alternative and elegant approach is the use of a "traceless" solid-phase synthesis. nih.gov In this method, the solid support facilitates the synthesis but is not incorporated into the final molecule, leaving no trace of the linker. One such strategy involves an acyl isothiocyanate resin which reacts sequentially with 2-aminobenzonitriles and amines. The final products are released from the resin via a cleavage and cyclization cascade, yielding the desired 2,4-diaminoquinazolines in good yields and purities. nih.gov This method avoids the need for a separate cleavage step and can be advantageous for generating libraries with a different substitution pattern.
Advanced Synthetic Methodologies for Diverse Chemical Modifications
Beyond traditional solution-phase and solid-phase synthesis, several advanced methodologies have been employed to efficiently construct and functionalize the 2,4-quinazolinediamine core, enabling rapid access to a wide chemical space.
Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. vanderbilt.edubeilstein-journals.orgnih.gov The synthesis of N-substituted quinazolinones, a related scaffold, has been successfully achieved through microwave-assisted reactions of anthranilic acids and ethanolamines. vanderbilt.edu This technology can be effectively applied to the synthesis of 2,4-diaminoquinazolines, particularly in the SNAr steps for library generation, accelerating the diversification process. For instance, the reaction of a 4-chloroquinazoline (B184009) with various aryl heterocyclic amines in 2-propanol under microwave irradiation has been shown to be significantly faster than the classical reflux method.
Palladium-Catalyzed Reactions: Palladium catalysis offers a powerful and versatile platform for the synthesis and functionalization of heterocyclic compounds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly relevant for the synthesis of 2,4-diaminoquinazolines. This reaction allows for the formation of C-N bonds between aryl halides (such as 2,4-dichloroquinazolines) and a wide variety of amines under relatively mild conditions. Studies on the palladium-catalyzed amination of dichloroquinolines have demonstrated the feasibility of selectively functionalizing the different chloro positions based on their reactivity and the choice of catalyst and ligands. researchgate.net
Furthermore, palladium-catalyzed C-H activation has emerged as a highly atom-economical strategy for the direct functionalization of the quinazoline core, avoiding the need for pre-functionalized starting materials. mdpi.com While much of the research has focused on quinolines, the principles are transferable to quinazolines, allowing for the introduction of various substituents directly onto the benzene (B151609) ring of the scaffold.
Table 2: Examples of Advanced Synthetic Methodologies for Quinazoline Derivatives
| Methodology | Key Reaction | Starting Materials | Catalyst/Reagents | Purpose | Reference |
| Microwave-Assisted Synthesis | Nucleophilic Aromatic Substitution | 4-Chloroquinazoline, Aryl heterocyclic amines | 2-Propanol (solvent) | Rapid synthesis of N4-substituted quinazolines | |
| Palladium-Catalyzed Amination | Buchwald-Hartwig Coupling | 4,7-Dichloroquinoline, Adamantane-containing amines | Pd2(dba)3, BINAP or DavePhos, Cs2CO3 | Selective amination of dichloroquinolines | researchgate.net |
| Solvent-Free Synthesis | Cyclocondensation | Polyhaloisophthalonitriles, Guanidine carbonate | None | Synthesis of polyhalo-2,4-diaminoquinazolines | nih.gov |
| Flow Chemistry | Multi-step Library Synthesis | Various building blocks | Rapid, automated synthesis of compound libraries | nih.govchemrxiv.org |
Other Modern Methods: The quest for more efficient and sustainable synthetic methods has led to the exploration of other advanced techniques. Flow chemistry , where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers advantages in terms of safety, scalability, and automation, making it highly suitable for library synthesis. nih.govchemrxiv.org The modular nature of flow chemistry allows for the rapid, multi-step synthesis of compound libraries with a high degree of control over reaction parameters.
The synthesis of polyhalogenated 2,4-diaminoquinazolines has been achieved under solvent-free conditions by reacting polyhaloisophthalonitriles with guanidine carbonate. nih.gov This method is environmentally friendly and provides good yields of the desired products, which can then be further functionalized. nih.gov
Elucidation of Molecular Structure Activity Relationships Sar in 2,4 Quinazolinediamine, 7 Chloro Derivatives
Impact of the 7-Chloro Substitution on Diverse Pharmacological Activities
The presence of a chloro group at the 7-position of the quinazoline (B50416) ring is a key structural feature that significantly influences the pharmacological profile of its derivatives. This substitution can enhance a compound's potency and contribute to its specific biological activities. For instance, studies on quinazolinone derivatives have demonstrated that the 7-chloro substitution is associated with significant analgesic activity. researchgate.net In one study, 7-chloro-2-methyl-4H-benzo[d] nih.govtandfonline.com-oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one exhibited notable analgesic effects in mice. researchgate.net
Furthermore, the 7-chloro group has been incorporated into the design of potent inhibitors of key biological targets. For example, a series of N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl) sulfonamide derivatives were synthesized, with some containing a 7-chloro substituent, and evaluated for their diuretic and antihypertensive activities. tandfonline.com The compound N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4-nitrobenzenesulfonamide was identified as the most potent in the series. tandfonline.com The nature of the substituent at the 7-position has also been shown to affect the ease of further chemical modifications on the quinazoline ring. researchgate.net
The electronic properties of the substituent at the 7-position can also modulate the basicity of the quinoline (B57606) nitrogen and side-chain amino groups, which in turn affects the compound's accumulation in acidic cellular compartments, a crucial factor for antiplasmodial activity. researchgate.net Specifically, electron-withdrawing groups at this position, such as a chloro group, can lower the pKa of the quinoline nitrogen. researchgate.net
Role of Substituents at the C-2 and C-4 Positions on the Quinazoline Ring
The C-4 position of the quinazoline ring is particularly reactive towards nucleophilic substitution, making it a common site for modification. nih.govnih.gov The introduction of an anilino group at the C-4 position is a frequently employed strategy in the design of various inhibitors. nih.govnih.gov For instance, 4-anilino-2-substituted quinazoline derivatives have been investigated as inhibitors of tubulin polymerization. nih.gov
The substituent at the C-2 position also significantly impacts activity. In some cases, small lipophilic groups at the C-2 position can enhance the desired biological effect. nih.gov Conversely, in other contexts, a phenyl group at the C-2 position is considered essential for activity, as it can participate in hydrogen bonding with the target enzyme. nih.gov The modification of the C-2 position can be challenging but is crucial for achieving selectivity and potency. nih.gov
The interplay between substituents at both C-2 and C-4 positions is critical. For example, in the development of dual EGFR and VEGFR-2 inhibitors, novel 2-chloro-4-anilino-quinazoline derivatives were synthesized, highlighting the importance of specific substitutions at these positions for achieving dual inhibitory activity. nih.gov
Table 1: Impact of C-2 and C-4 Substituents on Quinazoline Activity
| C-2 Substituent | C-4 Substituent | Target/Activity | Key Findings | Reference(s) |
| Phenyl | Anilino | BCRP Inhibition | Essential for activity. | nih.gov |
| Small Lipophilic Groups | Aminophenyl | Tubulin Polymerization Inhibition | May increase activity. | nih.gov |
| 2-pyridyl | Substituted-quinazoline | BCRP Inhibition | Promising activity observed. | nih.gov |
| Chloro | Anilino | EGFR/VEGFR-2 Inhibition | Potential for dual inhibition. | nih.gov |
Influence of Anilino Moiety Modifications on Biological Efficacy
The anilino moiety, commonly attached at the C-4 position of the quinazoline ring, is a critical determinant of biological efficacy. Modifications to this part of the molecule, including the introduction and positioning of various functional groups, can dramatically alter the compound's interaction with its biological target. nih.govnih.gov
The electronic nature of substituents on the aniline (B41778) ring has a profound effect on the basicity and, consequently, the biological activity of the entire molecule. doubtnut.com Electron-withdrawing groups (EWGs) attached to the aniline ring decrease the electron density on the nitrogen atom, making the aniline less basic. doubtnut.com This modification can be advantageous in certain therapeutic contexts.
For instance, in the development of BCRP (Breast Cancer Resistance Protein) inhibitors, the presence of an aniline ring containing electron-withdrawing groups at the meta or para position was found to increase activity. nih.gov Suitable EWGs in this context include nitro, hydroxyl, trifluoromethyl, or cyano groups. nih.gov The presence of an EWG at the para-position of benzylamine (B48309) has also been shown to slightly increase the yield in the synthesis of certain quinazoline derivatives. nih.gov
The position of substituents on the aniline ring (ortho, meta, or para) is crucial for optimal biological activity. Structure-activity relationship (SAR) studies have consistently shown that the placement of these groups can dictate the compound's inhibitory potency.
For BCRP inhibitory activity, both meta and para substituents on the aniline ring at the C-4 position of the quinazoline are preferred over ortho substituents. nih.gov This preference is likely due to steric hindrance or unfavorable electronic interactions associated with the ortho position. Similarly, in the design of EGFR and VEGFR-2 dual inhibitors, a hydrogen bond donor at the para position of the aniline moiety was found to be important for interaction with conserved amino acid residues in the binding sites of both kinases. nih.gov
Table 2: Influence of Anilino Moiety Substitutions on Biological Activity
| Substituent Type | Position | Target/Activity | Effect | Reference(s) |
| Electron-Withdrawing Groups (e.g., NO2, CF3, CN) | meta, para | BCRP Inhibition | Increases activity. | nih.gov |
| Electron-Withdrawing Groups | para | Quinazoline Synthesis | Slightly increases reaction yield. | nih.gov |
| Hydrogen Bond Donor | para | EGFR/VEGFR-2 Inhibition | Important for binding. | nih.gov |
| General Substituents | ortho | BCRP Inhibition | Less suitable than meta or para. | nih.gov |
Heteroatom Inclusion and Side Chain Optimization for Enhanced Potency
Saturated heterocycles are important building blocks in medicinal chemistry, and their introduction can provide access to novel and medicinally relevant scaffolds. nih.gov For example, the incorporation of a furan (B31954) moiety at the C4-position of the quinazoline ring has been shown to result in high binding affinities for the A2A adenosine (B11128) receptor. mdpi.com
Heteroatoms, such as nitrogen and oxygen, within the side chains of quinazoline derivatives play a crucial role in forming hydrogen bonds with target proteins. These interactions are often essential for high-affinity binding and potent inhibition. kemdikbud.go.id
Impact of Side Chain Length and Cyclization on Activity
The characteristics of the side chains at the N2 and N4 positions, including their length, flexibility, and the presence of cyclic moieties, are critical determinants of biological activity. These features influence the molecule's ability to fit into and interact with the binding sites of target proteins.
Research into N²,N⁴-disubstituted quinazoline-2,4-diamines has demonstrated that modifications to the side chains significantly alter their therapeutic potential. For instance, in the context of epidermal growth factor receptor (EGFR) inhibitors, the length of an alkyloxy linker at position C7 of the quinazoline core has been shown to be a critical factor. Derivatives with a two-carbon bridge were found to be more potent than those with a three-carbon linker, as the shorter chain allows for a more favorable binding conformation within the EGFR active site. nih.gov
Furthermore, the introduction of cyclic structures, such as piperazine (B1678402) or morpholine (B109124) rings, into the side chains can enhance activity. A 4-methyl-piperazine-containing residue at the C7 position of a quinazoline derivative was reported to yield the highest inhibitory activity against EGFR. nih.gov This enhancement is attributed to the ability of the cyclic amine to form ionic bonds with carboxyl residues in the target's binding pocket. nih.gov Replacing the piperazine with morpholine or piperidine (B6355638) resulted in less potent inhibitors, highlighting the specific structural requirements for optimal interaction. nih.gov
In a series of N²,N⁴-disubstituted quinazoline-2,4-diamines evaluated for antibacterial activity against multidrug-resistant Acinetobacter baumannii, the nature of the substituents at the N² and N⁴ positions was paramount. The most potent activities were observed in derivatives bearing an N²-benzyl moiety and an N⁴-methyl group. nih.gov A study on the antileishmanial activity of similar compounds also underscored the importance of these substitutions. acs.org
Macrocyclization represents an advanced strategy for optimizing the activity and selectivity of quinazoline-based inhibitors. By tethering different parts of the molecule to create a rigid macrocycle, researchers have successfully developed highly potent and selective EGFR inhibitors. nih.gov This approach underscores the principle that constraining the flexibility of side chains can lock the molecule into a bioactive conformation, thereby enhancing its affinity for the target.
Table 1: Impact of Side Chain Variation on Biological Activity
| Core Structure Modification | Side Chain Feature | Observed Impact on Activity | Target/Organism | Reference |
|---|---|---|---|---|
| Quinazoline C7 Position | Two-carbon alkyloxy linker vs. Three-carbon linker | Shorter (2-C) linker showed higher potency. | EGFR | nih.gov |
| Quinazoline C7 Position | 4-methyl-piperazine ring | Highest inhibitory activity observed. | EGFR | nih.gov |
| Quinazoline C7 Position | Morpholine or Piperidine ring | Less potent than piperazine analogue. | EGFR | nih.gov |
| Quinazoline-2,4-diamine | N²-benzyl and N⁴-methyl groups | Most potent in vitro activity. | A. baumannii | nih.gov |
| Quinazoline Scaffold | Macrocyclization of side chains | Led to highly potent and selective inhibitors. | EGFR | nih.gov |
Conformational Preferences and Their Correlation with Biological Activity
The three-dimensional arrangement of a molecule, or its conformation, is intrinsically linked to its biological function. For a drug molecule to be effective, it must adopt a specific conformation that is complementary to the topography of its biological target's binding site. The 7-chloro-2,4-quinazolinediamine scaffold and its derivatives are no exception to this principle.
The anilino-quinazoline moiety, a structure closely related to 2,4-quinazolinediamine, has been identified as a "privileged scaffold" for developing EGFR tyrosine kinase inhibitors. This is due to a series of favorable structural properties that dictate its binding conformation. nih.gov The ability of the quinazoline ring's N-1 and N-3 atoms to form crucial hydrogen bonds with methionine and threonine residues in the kinase's active site is a key factor. nih.gov These interactions anchor the inhibitor in a specific orientation, leading to a tighter binding conformation and increased potency. nih.gov
In studies of quinazolin-4-one based AMPA receptor antagonists, the differential activity of various compounds was rationalized by analyzing the positioning of a 2-fluorophenyl ring relative to the quinazolin-4-one core. mdpi.com Computational methods revealed that alterations in the side chain tether changed the planar and radial positioning of this phenyl ring, directly impacting the molecule's ability to inhibit the receptor. mdpi.com This demonstrates that even subtle changes to the side chain can induce significant conformational shifts that correlate with biological activity.
While specific conformational analysis studies on 7-chloro-2,4-quinazolinediamine itself are not extensively detailed in the available literature, the principles derived from closely related quinazoline structures are highly applicable. The presence of the chloro group at position 7, along with the nature of the side chains at positions 2 and 4, will dictate the molecule's preferred spatial arrangement and its ability to engage with biological targets through specific intermolecular interactions. For instance, in a study of N²,N⁴-disubstituted quinazoline-2,4-diamines, substitutions at the 6-position with a halide were found to be more potent against A. baumannii than substitutions at the 7-position, suggesting a conformational or steric preference for substitution at that position for that particular target. nih.gov
Mechanistic Investigations of 2,4 Quinazolinediamine, 7 Chloro Derivatives in Biological Systems
Modulation of Tyrosine Kinase Activity
The quinazoline (B50416) nucleus is a well-established and flexible scaffold for designing potent inhibitors of tyrosine kinases, a family of enzymes that play a critical role in cellular signaling pathways controlling growth, differentiation, and survival. globalresearchonline.net Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. globalresearchonline.net Quinazoline derivatives have been successfully developed as small-molecule inhibitors that target the ATP-binding site of these enzymes. tbzmed.ac.ir
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that regulate cell proliferation, survival, and metastasis. globalresearchonline.net Its overexpression and mutational activation are frequently observed in various tumors. globalresearchonline.netnih.gov
Derivatives based on the 4-anilinoquinazoline (B1210976) scaffold are prominent EGFR inhibitors. globalresearchonline.net The mechanism of inhibition typically involves the compound acting as a reversible competitive inhibitor at the intracellular catalytic domain of the receptor. mdpi.com The quinazoline core mimics the adenine (B156593) ring of ATP, establishing crucial hydrogen bond interactions with the hinge region of the kinase domain. This binding event physically blocks the entry of ATP, thereby preventing the receptor's autophosphorylation and the subsequent activation of downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K/AKT pathways. globalresearchonline.net
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. mdpi.com The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary mediator of the angiogenic signal initiated by its ligand, VEGF. mdpi.comnih.gov Activation of VEGFR-2 stimulates endothelial cell proliferation and migration, leading to the development of a tumor blood supply. nih.gov
Quinazoline derivatives have been identified as effective inhibitors of VEGFR-2. globalresearchonline.net Similar to EGFR inhibition, these compounds target the ATP-binding pocket of the VEGFR-2 kinase domain. tbzmed.ac.ir By occupying this site, they prevent the receptor's activation and disrupt the downstream signaling necessary for angiogenesis. nih.gov This blockade of VEGFR-2 signaling can effectively starve the tumor of essential nutrients and oxygen, thereby inhibiting its growth and spread. mdpi.com
Given the crosstalk and shared downstream signaling pathways between different tyrosine kinase families, a strategy of dual inhibition from a single molecule has emerged as a promising approach in cancer therapy. globalresearchonline.nettbzmed.ac.ir Simultaneous inhibition of both EGFR and VEGFR-2 can offer a more comprehensive blockade of tumor growth, addressing both cancer cell proliferation and the blood supply that sustains it.
The quinazoline scaffold has proven to be an ideal platform for developing such dual inhibitors. globalresearchonline.net By modifying the substituents on the quinazoline core, researchers can fine-tune the molecule's affinity for the ATP-binding sites of multiple kinases. For instance, certain 4-anilinoquinazoline derivatives have been specifically designed and synthesized to potently inhibit both EGFR and VEGFR-2. globalresearchonline.netnih.govrsc.org This approach aims to overcome the limitations of single-target agents and potentially address drug resistance mechanisms. tbzmed.ac.ir While dual EGFR/VEGFR inhibitors are more extensively studied, the principle extends to other combinations, such as targeting EGFR and Fibroblast Growth Factor Receptor 2 (FGFR-2).
| Compound | Target(s) | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 15 (Sulfonamide conjugate) | EGFR | 0.0728 | nih.gov |
| Compound 15 (Sulfonamide conjugate) | VEGFR-2 | 0.0523 | nih.gov |
| Compound 4 (2-thioquinazolin-4(3H)-one) | EGFR | Comparable to control drugs | rsc.org |
| Compound 4 (2-thioquinazolin-4(3H)-one) | VEGFR-2 | Comparable to control drugs | rsc.org |
| 2-chloro-6,7-dimethoxy-4-substitutedanilinoquinazoline | EGFR | 0.9 | ekb.eg |
| 2-chloro-6,7-dimethoxy-4-substitutedanilinoquinazoline | VEGFR-2 | 1.17 | ekb.eg |
Inhibition of Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism, catalyzing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). nih.govmdpi.com THF is an essential one-carbon donor required for the synthesis of nucleotides, including thymidylate, and amino acids, which are the building blocks for DNA synthesis and cellular proliferation. nih.gov Consequently, DHFR is a well-established target for cancer chemotherapy. nih.govmdpi.com
Quinazoline-based compounds are recognized as a class of DHFR inhibitors, often referred to as "classical" antifolates due to their structural similarity to folic acid. nih.govwikipedia.org These inhibitors function by competing with the natural substrate, DHF, for binding to the active site of the DHFR enzyme. nih.gov The binding of a quinazoline inhibitor blocks the production of THF, leading to a depletion of the precursors necessary for DNA replication. nih.gov This ultimately results in the inhibition of cell division and leads to cell death in rapidly proliferating cancer cells. mdpi.comwikipedia.org
Interaction with ATP-Binding Cassette (ABC) Transporters
ATP-binding cassette (ABC) transporters are a family of membrane proteins that actively transport a wide variety of substrates across cellular membranes. A key role of some ABC transporters in oncology is the efflux of chemotherapeutic drugs from cancer cells, a primary mechanism of multidrug resistance (MDR). nih.gov
The Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is a prominent ABC transporter that confers resistance to numerous anticancer agents by pumping them out of the cell, thereby reducing their intracellular concentration and therapeutic efficacy. nih.govnih.gov Overcoming BCRP-mediated resistance is a significant challenge in cancer treatment.
Investigations have revealed that certain quinazoline derivatives can act as potent inhibitors of BCRP. nih.gov The mechanism involves the compound binding to the transporter, which can competitively or non-competitively block its drug efflux function. mdpi.com This inhibition restores the intracellular accumulation of co-administered chemotherapeutic drugs, allowing them to reach their targets and exert their cytotoxic effects. nih.gov Structure-activity relationship studies have shown that specific substitutions on the quinazoline scaffold are critical for potent BCRP inhibition. For example, a phenyl group at the C-2 position and certain electron-withdrawing groups (like NO2 or CF3) on the 4-anilino ring can significantly enhance inhibitory activity. nih.govnih.gov Some quinazoline derivatives have been found to stimulate the ATP hydrolysis of the BCRP transporter, suggesting they may act as competitive substrates. mdpi.com
P-Glycoprotein (P-gp) Modulation
Derivatives of the quinazoline scaffold have been identified as modulators of P-glycoprotein (P-gp), a well-known ATP-binding cassette (ABC) transporter. Overexpression of P-gp is a major cause of multidrug resistance (MDR) in cancer cells, as it actively pumps a wide range of chemotherapy drugs out of the cell, reducing their intracellular concentration and effectiveness. mdpi.comresearchgate.net
Research into quinazolinamine derivatives has led to the identification of compounds that can inhibit P-gp. For instance, a study on 4-indolyl quinazoline derivatives resulted in the discovery of YS-370, a potent and orally active P-gp inhibitor. nih.gov Mechanistic studies showed that YS-370 binds directly to P-gp and stimulates its ATPase activity. nih.gov While it doesn't alter the expression or the location of P-gp within the cell, it effectively increases the intracellular accumulation of P-gp substrates like paclitaxel (B517696), thereby reversing multidrug resistance. nih.gov In a xenograft model with resistant cells, the combination of YS-370 and paclitaxel demonstrated significantly stronger antitumor activity than either drug alone. nih.gov
This modulation is crucial as it offers a potential strategy to overcome drug resistance in cancer therapy. By inhibiting P-gp, these quinazoline derivatives can restore the efficacy of conventional anticancer drugs. mdpi.commdpi.com
Table 1: P-Glycoprotein (P-gp) Modulation by Quinazoline Derivatives
| Derivative Class | Example Compound | Mechanism of Action | Outcome | Reference |
|---|---|---|---|---|
| 4-Indolyl Quinazoline | YS-370 | Binds directly to P-gp, stimulates ATPase activity. | Reverses multidrug resistance to drugs like paclitaxel and colchicine (B1669291) by increasing their intracellular accumulation. | nih.gov |
| Quinoline (B57606) Derivative | 160a | Inhibits p-glycoprotein-mediated drug efflux. | Reverses multidrug resistance in cancer cells. | mdpi.com |
Proposed Mechanisms of Action in Antimalarial Efficacy
The 4-aminoquinoline (B48711) scaffold, a core component of the 7-chloro-2,4-diaminoquinazoline structure, is historically significant in antimalarial chemotherapy. The primary mechanism of action for classic 4-aminoquinoline drugs like chloroquine (B1663885) is the interference with the parasite's detoxification of heme.
During its life cycle stage within red blood cells, the Plasmodium parasite digests host hemoglobin to acquire essential amino acids. esr.ie This process releases large quantities of toxic heme. To protect itself, the parasite polymerizes the heme into an inert, crystalline substance called hemozoin (also known as the malaria pigment). esr.ieplos.org 4-aminoquinoline derivatives are believed to exert their antimalarial effect by accumulating in the parasite's acidic food vacuole. esr.ie Here, they form a complex with heme, preventing its polymerization into hemozoin. plos.orgtaylorandfrancis.com The buildup of free heme leads to oxidative stress and membrane damage, ultimately killing the parasite. esr.ie
Studies on newer 2-anilino 4-amino substituted quinazolines have shown that these compounds are effective against P. falciparum, arresting the parasite's development during the ring phase of its asexual stage and also affecting gametocytogenesis. acs.org Furthermore, research on specific 4-aminoquinoline analogs, both monoquinoline (MAQ) and bisquinoline (BAQ) derivatives, confirmed that they significantly inhibit hemozoin formation in a dose-dependent manner, supporting this proposed mechanism. plos.org
Table 2: Antimalarial Mechanisms of Quinoline and Quinazoline Derivatives
| Compound Class | Example Compound | Proposed Mechanism | Target Stage/Process | Reference |
|---|---|---|---|---|
| 4-Aminoquinolines | Chloroquine | Accumulates in the parasite food vacuole, inhibits heme polymerization. | Heme detoxification | esr.ieplos.orgtaylorandfrancis.com |
| 2-Anilino 4-Amino Quinazolines | - | Not specified, but potent against P. falciparum. | Asexual ring phase, Gametocytogenesis | acs.org |
| Monoquinoline Analog | MAQ | Inhibition of hemozoin formation. | Heme detoxification | plos.org |
| Bisquinoline Analog | BAQ | Inhibition of hemozoin formation. | Heme detoxification | plos.org |
Other Identified Molecular and Cellular Targets (e.g., FLT3, PDGF, c-KIT, CDKs)
Beyond their effects on P-gp and malarial parasites, derivatives of the quinazoline and related scaffolds have been investigated for their activity against various protein kinases and signaling pathways implicated in diseases like cancer.
FLT3: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase, and mutations in this gene are common in acute myeloid leukemia (AML), correlating with a poor prognosis. nih.govnih.gov While highly potent second-generation FLT3 inhibitors like gilteritinib (B612023) and quizartinib (B1680412) belong to different chemical classes, the quinazoline scaffold has been explored for kinase inhibition, suggesting a potential for developing FLT3 inhibitors from this family. nih.govyoutube.com
PDGFR: Platelet-derived growth factor receptors (PDGFRs) are cell surface tyrosine kinase receptors that play a role in cell proliferation and development. medchemexpress.com Several multi-targeted kinase inhibitors, such as Imatinib and Lenvatinib, are known to inhibit PDGFR, among other kinases. medchemexpress.comselleckchem.com The development of quinazoline-based compounds as kinase inhibitors suggests that PDGFR could be a potential target for this class of molecules.
c-KIT: The c-KIT proto-oncogene encodes a receptor tyrosine kinase (CD117), and its mutation or overexpression is linked to various cancers, most notably gastrointestinal stromal tumors (GISTs). nih.govmedchemexpress.com Imatinib is a known inhibitor of c-KIT. selleckchem.commedchemexpress.com Given the structural similarities among kinase inhibitors, derivatives of the 2,4-diaminoquinazoline scaffold could potentially be designed to target c-KIT.
CDKs: Cyclin-dependent kinases (CDKs) are crucial for regulating the cell cycle, and their dysregulation is a hallmark of cancer. mdpi.com Specifically, CDK4 and CDK6 are key targets in hormone receptor-positive breast cancer. youtube.comyoutube.com The development of 2,4-diaminoquinazoline derivatives has led to the identification of potent inhibitors of other kinases like p21-activated kinase 4 (PAK4), which also plays a role in cell cycle progression, migration, and invasion. nih.gov For example, the 2,4-diaminoquinazoline derivative 9d was identified as a potent PAK4 inhibitor that induces cell cycle arrest. nih.gov This indicates the potential of the scaffold to be adapted for CDK inhibition.
Wnt Signaling Pathway: Research has shown that 2,4-diamino-quinazoline (2,4-DAQ) can act as an inhibitor of the Wnt/β-catenin signaling pathway by selectively targeting the lymphoid enhancer binding factor 1 (Lef1). nih.govnih.gov This inhibition suppresses the expression of Wnt target genes, leading to the suppression of gastric cancer cell growth and metastasis. nih.govnih.gov
Table 3: Other Identified Molecular Targets for Quinazoline Derivatives
| Target | Derivative Class | Example Compound | Biological Effect | Reference |
|---|---|---|---|---|
| Wnt Signaling (Lef1) | 2,4-Diamino-quinazoline | 2,4-DAQ | Suppresses gastric cancer cell growth and invasion. | nih.govnih.gov |
| PAK4 | 2,4-Diaminoquinazoline | Compound 9d | Induces G1/S phase cell cycle arrest and inhibits cancer cell migration. | nih.gov |
| FLT3 | General Kinase Inhibitors | Gilteritinib, Quizartinib | Inhibition of aberrant signaling driving leukemic proliferation. | nih.gov |
| PDGFR | General Kinase Inhibitors | Imatinib, Lenvatinib | Inhibition of cell proliferation and development signals. | medchemexpress.comselleckchem.com |
| c-KIT | General Kinase Inhibitors | Imatinib | Inhibition of oncogenic signaling in GISTs. | nih.govmedchemexpress.com |
| CDKs | General Kinase Inhibitors | Palbociclib, Ribociclib | Blocks cell cycle progression. | nih.gov |
Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
| 2,4-DAQ | 2,4-Quinazolinediamine |
| BAQ | Bisquinoline analog |
| Chloroquine | N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine |
| Gilteritinib | 6-ethyl-3-({3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-(tetrahydro-2H-pyran-4-ylamino)pyrazine-2-carboxamide |
| Imatinib | 4-[(4-methylpiperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide |
| Lenvatinib | 4-[3-chloro-4-(N'-cyclopropylureido)phenoxy]-7-methoxyquinoline-6-carboxamide |
| MAQ | Monoquinoline analog |
| Paclitaxel | (2α,4α,5β,7β,10β,13α)-4,10-bis(acetyloxy)-13-{[(2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoyl]oxy}-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate |
| Palbociclib | 6-acetyl-8-cyclopentyl-5-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7(8H)-one |
| Quizartinib | N-(5-tert-butyl-1,2-oxazol-3-yl)-N'-{4-[7-({2-[4-(morpholin-4-yl)piperidin-1-yl]ethyl}oxy)imidazo[2,1-b] nih.govacs.orgbenzothiazol-2-yl]phenyl}urea |
| Ribociclib | 7-cyclopentyl-N,N-dimethyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide |
| YS-370 | (Not explicitly defined in the provided source) |
Exploration of Target Specific Biological Activities of 2,4 Quinazolinediamine, 7 Chloro Derivatives
Research in Antiproliferative and Antineoplastic Applications
Derivatives of 7-chloro-2,4-quinazolinediamine have been a focal point of anticancer research, with numerous studies highlighting their potential as antiproliferative and antineoplastic agents. These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases.
One area of significant investigation is their activity against epidermal growth factor receptor (EGFR) tyrosine kinase, a well-established target in cancer therapy. For instance, a series of 4-anilino-7-chloroquinazoline derivatives have been synthesized and evaluated for their EGFR inhibitory activity. Molecular docking studies of these compounds have often revealed favorable binding interactions within the ATP-binding site of the EGFR kinase domain.
Another study focused on the synthesis of novel 7-chloro-N-(4-(phenylamino)quinazolin-2-yl)benzenesulfonamide derivatives. These compounds were evaluated for their in vitro antiproliferative activity against various cancer cell lines. The results indicated that the nature and position of substituents on the benzenesulfonamide (B165840) and anilino moieties played a crucial role in determining the anticancer potency.
Furthermore, research into 7-chloro-4-(4-methoxyphenylamino) quinazoline-based urea (B33335) and thiourea (B124793) derivatives has demonstrated significant antiproliferative activity. These compounds were tested against human cervical cancer (HeLa), human breast cancer (MCF-7), and human colorectal cancer (HCT-116) cell lines, with some derivatives showing promising IC50 values.
Table 1: Examples of 7-chloro-2,4-quinazolinediamine Derivatives and their Antiproliferative Activity
| Compound Class | Target Cell Lines | Key Findings |
| 4-Anilino-7-chloroquinazolines | Various cancer cell lines | Demonstrated EGFR tyrosine kinase inhibitory activity. |
| 7-Chloro-N-(4-(phenylamino)quinazolin-2-yl)benzenesulfonamides | Various cancer cell lines | Substituent positioning on benzenesulfonamide and anilino rings influences anticancer activity. |
| 7-Chloro-4-(4-methoxyphenylamino) quinazoline-based ureas and thioureas | HeLa, MCF-7, HCT-116 | Showed significant antiproliferative activity. |
Contributions to Antimalarial Agent Development
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, has necessitated the search for novel antimalarial agents. Derivatives of 7-chloro-2,4-quinazolinediamine have shown promise in this area, primarily through the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of the malaria parasite.
Researchers have synthesized and evaluated a series of 2,4-diamino-7-chloroquinazoline derivatives for their antimalarial activity against both drug-sensitive and drug-resistant strains of P. falciparum. Many of these compounds have exhibited potent inhibitory activity against P. falciparum DHFR. Structure-activity relationship (SAR) studies have indicated that modifications at the N2 and N4 positions of the quinazoline (B50416) ring significantly impact their antimalarial potency.
For example, the introduction of a substituted benzyl (B1604629) group at the N2 position has been shown to enhance antimalarial activity. Molecular modeling studies have often accompanied these synthetic efforts to understand the binding modes of these inhibitors within the active site of P. falciparum DHFR.
Advances in Antiviral Compound Discovery
The quest for effective antiviral therapies is ongoing, and quinazoline derivatives are being explored for their potential in this domain. While research specifically on 7-chloro-2,4-quinazolinediamine derivatives is more limited compared to other areas, some studies have indicated their potential as antiviral agents.
The general antiviral potential of the broader quinazoline class of compounds suggests that the 7-chloro-substituted analogs could also possess relevant activity. The mechanism of action for antiviral quinazolines can vary, including the inhibition of viral enzymes or interference with viral replication processes. Further focused research is needed to fully elucidate the antiviral spectrum and mechanisms of 7-chloro-2,4-quinazolinediamine derivatives.
Studies on Antimicrobial Potency (Antibacterial, Antifungal, Antitubercular)
The antimicrobial properties of 7-chloro-2,4-quinazolinediamine derivatives have been investigated against a range of bacterial, fungal, and mycobacterial pathogens. These studies often involve the synthesis of new analogs and their subsequent screening for antimicrobial activity.
Antibacterial and Antifungal Activity:
Several studies have reported the synthesis of novel Schiff bases and other derivatives of 7-chloro-2,4-quinazolinediamine and their evaluation for antibacterial and antifungal activity. The results have often shown that the introduction of different substituents can modulate the antimicrobial spectrum and potency. For instance, the presence of specific aromatic or heterocyclic moieties has been linked to enhanced activity against certain strains of bacteria and fungi.
Antitubercular Activity:
Tuberculosis remains a significant global health threat, and the development of new antitubercular drugs is a priority. Some research has explored the potential of 7-chloro-2,4-quinazolinediamine derivatives as antitubercular agents. These studies typically involve screening against Mycobacterium tuberculosis, and structure-activity relationship analyses are conducted to identify the key structural features required for potent activity.
Investigation of Anti-inflammatory and Immunomodulatory Effects
Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is an active area of research. Derivatives of 7-chloro-2,4-quinazolinediamine have been studied for their potential to modulate inflammatory pathways.
The anti-inflammatory activity of these compounds is often evaluated using in vitro assays, such as the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) or the suppression of pro-inflammatory cytokine production. Some synthesized 7-chloroquinazoline (B1588860) derivatives have demonstrated notable anti-inflammatory effects in these assays. The immunomodulatory potential of these compounds is also an area of interest, with some studies suggesting they may influence the activity of immune cells.
Research in Antihypertensive and Cardioprotective Agents
Quinazoline derivatives have a history of use as antihypertensive agents, with prazosin (B1663645) being a well-known example. This has spurred interest in the cardiovascular effects of other quinazoline analogs, including those derived from 7-chloro-2,4-quinazolinediamine.
Research in this area has focused on the synthesis and pharmacological evaluation of these compounds for their potential to lower blood pressure. The mechanism of action is often investigated, with some studies exploring their effects on alpha-adrenergic receptors or other targets involved in blood pressure regulation. While specific data on the cardioprotective effects of 7-chloro-2,4-quinazolinediamine derivatives is less abundant, the broader class of quinazolines has been explored for such properties.
Examination of Antidiabetic and Metabolic Syndrome Modulators
The global rise in diabetes and metabolic syndrome has created a pressing need for new therapeutic strategies. Some quinazoline derivatives have been investigated for their potential to modulate metabolic pathways and exert antidiabetic effects.
While research specifically targeting 7-chloro-2,4-quinazolinediamine derivatives in the context of diabetes and metabolic syndrome is still an emerging field, the known activities of other quinazolines suggest this could be a fruitful area for future investigation. Potential mechanisms of action could include the inhibition of enzymes such as α-glucosidase or the modulation of signaling pathways involved in glucose metabolism.
Exploration of Anticonvulsant and Central Nervous System-Related Activities
Derivatives of the quinazoline scaffold have been a significant focus of research for their potential effects on the central nervous system (CNS), particularly as anticonvulsant agents. mdpi.comgsconlinepress.com The discovery of the sedative-hypnotic properties of methaqualone, a quinazolinone derivative, spurred further investigation into this class of compounds for new anticonvulsant drugs with potentially fewer side effects. nih.govmdpi.com Structure-activity relationship (SAR) studies have indicated that the presence of a chlorine atom at the 7-position of the quinazolinone system is favorable for anticonvulsant activity. nih.gov
Research has explored various modifications of the 7-chloro-quinazoline core to identify potent anticonvulsant compounds. These investigations often involve evaluating the synthesized derivatives in established experimental models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure tests. mdpi.comnih.gov
Detailed Research Findings
A study focusing on new series of quinazoline-4-one/4-thione derivatives reported that several compounds showed promising CNS depressant and anticonvulsant properties. bookpi.org Specifically, compounds designated as IIc, IIg, and IIj demonstrated protection against seizures induced by MES. bookpi.org Further research into 2,3,8-trisubstituted-4(3H)-quinazoline derivatives also identified potent anticonvulsant candidates when tested against both electrically and chemically induced seizures. nih.gov
In another study, novel N-substituted-6-fluoro-quinazoline-4-amine derivatives were synthesized and evaluated. mdpi.com Although this study focused on a 6-fluoro substitution, its findings on the broader quinazoline class are relevant. The study highlighted that compounds with electron-withdrawing groups (such as bromo, chloro, and fluoro) at the 4-position of an attached phenyl ring exhibited high anticonvulsant activity. mdpi.com The three most active compounds, 5b (4-chloro), 5c (4-fluoro), and 5d (4-bromo), showed a high safety margin and low neurotoxicity compared to reference drugs like methaqualone and valproate. mdpi.com
The mechanism of action for the anticonvulsant effects of many quinazoline derivatives is believed to involve the GABA-A receptor. mdpi.commdpi.com Molecular docking studies have suggested that these compounds can bind to the GABA-A receptor, which is a key target for drugs that modulate GABAergic transmission. mdpi.commdpi.com The interaction is thought to be a positive allosteric modulation at the benzodiazepine (B76468) binding site. mdpi.com For instance, the N1 atom of the quinazolin-4-one heterocycle can form a hydrogen bond with specific amino acid residues of the receptor. mdpi.com This proposed mechanism was supported by in vivo antagonism assays using flumazenil. mdpi.com
The anticonvulsant activity of 3-substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-ones has also been evaluated, with several derivatives showing significant activity comparable to a diazepam standard. nih.gov The results indicated that specific chloroacetamido and chloropropanamido derivatives were particularly effective. nih.gov
Below are interactive tables summarizing the findings from various studies on 7-chloro-quinazoline derivatives and related analogues.
Anticonvulsant Activity of Selected Quinazoline Derivatives
| Compound Series | Key Structural Features | Anticonvulsant Test Model | Notable Active Compounds | Reference |
|---|---|---|---|---|
| Isomeric Quinazoline-4-one/4-thione | 7-chloro-3-[substituted (amino/phenylamino)]-2-phenyl quinazolin-4(3H)-one/thione | MES-induced seizures | IIc, IIg, IIj | bookpi.org |
| N-substituted-6-fluoro-quinazoline-4-amine | 4-Aryl substitution with electron-withdrawing groups | scPTZ and MES | 5b (4-chloro), 5c (4-fluoro), 5d (4-bromo) | mdpi.com |
| 3-Substituted-2-(substituted-phenoxymethyl) quinazolin-4(3H)-one | Side chain modifications with different pharmacophores | Not specified, compared to diazepam | 4b, 7b-f, 8a, 9b | nih.gov |
| 2,3-disubstituted quinazolin-4(3H)-one | Investigated as dual modulators of GABA-A receptor and carbonic anhydrase II | PTZ-induced seizures | Compound 8b (R1 = p-CN-C6H4-) | mdpi.com |
Structure-Activity Relationship Highlights for Anticonvulsant Quinazolines
| Structural Position | Favorable Substituent/Feature | Effect on Activity | Reference |
|---|---|---|---|
| Position 7 | Chlorine atom | Favors anticonvulsant activity | nih.gov |
| Position 3 (on attached phenyl ring) | 2-amino phenyl group | Increased anticonvulsant activity | nih.gov |
| Position 4 (on attached phenyl ring) | Electron-withdrawing groups (e.g., -Br, -Cl, -F) | Higher activity (Bromo > Chloro > Fluoro) | mdpi.com |
| General | Higher lipophilicity (LogP > 3) | Correlated with more potent anticonvulsant activity, likely due to better membrane penetrability | mdpi.com |
Computational Chemistry and in Silico Approaches for 2,4 Quinazolinediamine, 7 Chloro Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2,4-Quinazolinediamine, 7-chloro- research, docking studies are instrumental in understanding how this compound and its analogs interact with specific protein targets. These studies can reveal key binding modes, identify crucial amino acid residues involved in the interaction, and estimate the binding affinity between the ligand and the protein.
For instance, molecular docking simulations have been performed on various quinazoline (B50416) derivatives to explore their potential as inhibitors of enzymes like dihydrofolate reductase and the main protease (Mpro) of SARS-CoV-2. nih.govnih.gov In these studies, the 3D structure of the target protein is used as a receptor, and the quinazoline-based ligands are "docked" into the active site. The results of these simulations are often scored based on the predicted binding energy, with lower energies indicating a more favorable interaction. For example, in a study targeting the Mpro of SARS-CoV-2, a series of quinazolin-2,4-dione analogues exhibited binding energies ranging from -7.9 to -9.6 kcal/mol. ekb.eg Analysis of the docked poses can reveal specific interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. This information is invaluable for medicinal chemists to design more potent and selective inhibitors.
| Target Protein | Ligand Type | Key Interactions Observed | Software Used |
| Dihydrofolate reductase (DHFR) | Quinazolin-2,4-dione derivatives | Hydrogen bonding, hydrophobic interactions | PyRx-virtual screening tool |
| SARS-CoV-2 Main Protease (Mpro) | Quinazoline and thiazolidine (B150603) 2,4-dione derivatives | Hydrogen bonds with catalytic dyad (Cys, His), π-π stacking | Not specified |
| Phosphodiesterase 7 (PDE7) | Quinazoline derivatives | Conventional hydrogen bonds, π-π stacking | Not specified |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govresearchgate.net This is achieved by calculating various molecular descriptors that quantify different aspects of a molecule's physicochemical properties, such as its size, shape, and electronic characteristics. By correlating these descriptors with experimentally determined activity data, a predictive model can be developed. nih.gov
In the field of quinazoline research, QSAR studies have been employed to understand the structural requirements for a particular biological activity, such as antitumor or antitubercular effects. nih.govnih.gov For a series of quinazolin-4-one and quinazolin-4-imine derivatives acting as thymidylate synthase inhibitors, QSAR models were constructed that demonstrated high predictive accuracy. nih.gov These models helped to identify specific molecular fragments that positively or negatively influence the inhibitory activity. nih.gov Such insights are crucial for optimizing the lead compounds by modifying their structure to enhance their desired biological effect. The development of robust QSAR models relies on a sufficiently large and diverse dataset of compounds with known activities. mdpi.comresearchgate.net
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling is a powerful tool in drug discovery that focuses on identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to interact with a specific biological target. nih.gov This model can then be used as a 3D query to search large chemical databases for novel compounds that possess the same pharmacophoric features, a process known as virtual screening. nih.gov
For quinazoline-based research, pharmacophore models can be generated based on the structure of a known active ligand or the active site of the target protein. nih.gov These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For example, a pharmacophore model for Akt2 inhibitors was developed that included two hydrogen bond acceptors, one hydrogen bond donor, and four hydrophobic groups. nih.gov This model was then used to screen chemical databases, leading to the identification of new potential inhibitors with different chemical scaffolds. nih.gov Virtual screening strategies based on pharmacophore models offer a time- and cost-effective way to identify promising hit compounds for further experimental evaluation.
Quantum Chemical Calculations and Electronic Structure Analysis (e.g., HOMO/LUMO Overlap)
Quantum chemical calculations provide a detailed understanding of the electronic structure of molecules, which is fundamental to their reactivity and interactions. nrel.gov Methods like Density Functional Theory (DFT) can be used to calculate various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nrel.gov The HOMO-LUMO energy gap is an important indicator of a molecule's chemical reactivity and kinetic stability.
In the context of 2,4-Quinazolinediamine, 7-chloro-, quantum chemical calculations can be used to analyze its electronic properties and how they might influence its interaction with biological targets. For instance, the distribution of electron density and the location of the HOMO and LUMO can provide insights into which parts of the molecule are most likely to participate in chemical reactions or form intermolecular interactions. This information can complement the findings from molecular docking and QSAR studies, providing a more complete picture of the molecule's behavior at the electronic level. nrel.gov
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are computational methods that simulate the movement of atoms and molecules over time. nih.gov These simulations provide valuable insights into the dynamic behavior of ligand-protein complexes, allowing researchers to observe how the ligand and protein adapt to each other upon binding. nih.gov MD simulations can also be used to assess the stability of the docked poses obtained from molecular docking studies and to calculate binding free energies.
For quinazoline derivatives, MD simulations can be employed to study the conformational changes that occur upon binding to a target protein. nih.gov By analyzing the trajectory of the simulation, researchers can identify stable binding modes and key interactions that are maintained over time. This dynamic perspective is crucial for understanding the true nature of the ligand-protein interaction, which is not always fully captured by static docking poses. Conformational analysis, often performed in conjunction with MD simulations, helps to identify the low-energy conformations of the ligand that are most likely to be biologically active.
Application in Rational Drug Design and Mechanism Prediction
The ultimate goal of these computational approaches is to facilitate the rational design of new and improved drugs and to predict their mechanism of action. By integrating the information obtained from molecular docking, QSAR, pharmacophore modeling, quantum chemical calculations, and molecular dynamics simulations, researchers can develop a comprehensive understanding of the structure-activity relationships for 2,4-Quinazolinediamine, 7-chloro- and its analogs.
This knowledge can then be used to guide the synthesis of new compounds with enhanced potency, selectivity, and pharmacokinetic properties. For example, if a molecular docking study reveals a specific hydrogen bond that is crucial for binding, a medicinal chemist can design a new molecule that incorporates a stronger hydrogen bond donor or acceptor at that position. Similarly, if a QSAR model indicates that a particular substituent is detrimental to activity, it can be replaced with a more favorable one. The use of these in silico tools significantly accelerates the drug discovery process, reduces the number of compounds that need to be synthesized and tested, and ultimately increases the chances of developing successful therapeutic agents. nih.gov
Future Prospects and Emerging Research Directions for 2,4 Quinazolinediamine, 7 Chloro
Design of Novel Multi-Target Inhibitors and Polypharmacology Approaches
The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of diseases like cancer. Consequently, the development of multi-target inhibitors, which can simultaneously modulate several key signaling pathways, has emerged as a promising strategy. The quinazoline (B50416) core is well-suited for this approach. nih.gov
Researchers are designing and synthesizing 2,4-quinazolinediamine, 7-chloro- derivatives that can act as potent inhibitors of multiple intracellular targets. nih.gov For instance, compounds have been developed that not only disrupt microtubule dynamics, a key process in cell division, but also inhibit multiple receptor tyrosine kinases (RTKs) like EGFR, VEGFR-2, and PDGFR-β. nih.gov This dual action of cytotoxic and antiangiogenic activity can lead to a more potent antitumor effect and potentially overcome drug resistance mechanisms. nih.gov The concept of "synthetic lethality," where the simultaneous inhibition of two key proteins (like PARP1 and BRD4) leads to cancer cell death, is another area being explored with quinazolinone derivatives. nih.gov
Future efforts will likely focus on the rational design of these multi-target agents, using structural biology and computational modeling to fine-tune their activity against a desired set of targets. The goal is to create single molecules that can replicate the efficacy of combination therapies, simplifying treatment regimens and potentially reducing side effects. nih.gov
Development of Metabolically Stable Analogues to Improve Pharmacokinetic Profiles
A crucial aspect of drug development is ensuring that a compound has favorable pharmacokinetic properties, meaning it can be effectively absorbed, distributed, metabolized, and excreted by the body. For some 2,4-quinazolinediamine derivatives, metabolic instability can limit their therapeutic potential. nih.govresearchgate.net
To address this, researchers are focused on creating metabolically stable analogues. This involves making chemical modifications to the parent compound to block sites that are susceptible to metabolic breakdown by liver enzymes. acs.org For example, introducing or altering substituents on the quinazoline ring can significantly enhance metabolic stability. nih.gov
A key part of this process is the use of in vitro metabolism studies, often using liver microsomes, to identify the primary metabolic pathways of a compound. acs.org This information then guides the design of new analogues with improved stability. The ultimate aim is to develop compounds that maintain their potent biological activity while exhibiting a longer half-life and better bioavailability in the body, leading to more effective and convenient dosing schedules. nih.govresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery. nih.gov These powerful computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and optimize their structures with unprecedented speed and accuracy. chemrxiv.org
For 2,4-quinazolinediamine, 7-chloro-, AI can be employed in several ways:
De Novo Design: Generative AI models can design novel molecules from scratch that are predicted to have high activity against a specific target. chemrxiv.orgnih.gov These models can be trained on existing libraries of active compounds to learn the key structural features required for efficacy.
Predictive Modeling: AI algorithms can predict the physicochemical properties, pharmacokinetic profiles, and potential toxicity of virtual compounds before they are synthesized, saving time and resources. nih.gov
Target Identification: AI can analyze biological data to identify new and unconventional therapeutic targets for which 2,4-quinazolinediamine, 7-chloro- derivatives could be developed. mdpi.com
Exploration of New Therapeutic Areas and Unconventional Biological Targets
While much of the research on 2,4-quinazolinediamine, 7-chloro- has focused on cancer, its versatile chemical structure makes it a promising scaffold for a wide range of other diseases. mdpi.com The 4-aminoquinazoline framework is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a diverse array of biological targets. nih.gov
Future research will likely see the exploration of this compound class in new therapeutic areas, including:
Infectious Diseases: Quinazoline derivatives have already shown promise as antimalarial, antiviral, and antibacterial agents. digitellinc.comnih.govnih.gov Further investigation could lead to the development of new treatments for a variety of infectious diseases.
Neurodegenerative Diseases: The ability of some quinazolinones to cross the blood-brain barrier makes them attractive candidates for treating central nervous system disorders. mdpi.com
Inflammatory Diseases: Certain quinazoline derivatives have demonstrated anti-inflammatory properties, suggesting their potential use in treating conditions like rheumatoid arthritis. derpharmachemica.comsigmaaldrich.com
Furthermore, researchers are looking beyond traditional drug targets to explore unconventional biological targets. This could include modulating protein-protein interactions or targeting non-enzymatic proteins that play a critical role in disease. The adaptability of the 2,4-quinazolinediamine, 7-chloro- scaffold makes it an ideal starting point for designing ligands for these novel targets.
Advancements in Synthetic Methodologies for Enhanced Compound Diversity and Complexity
The ability to efficiently synthesize a wide variety of structurally diverse and complex molecules is fundamental to drug discovery. Continuous innovation in synthetic organic chemistry provides the tools needed to create novel 2,4-quinazolinediamine, 7-chloro- analogues with unique properties.
Recent advancements in synthetic methodologies are enabling chemists to:
Develop More Efficient Reactions: Researchers are constantly developing new and improved methods for constructing the quinazoline ring system, often using more environmentally friendly reagents and conditions. nih.govorganic-chemistry.org This includes the use of novel catalysts and one-pot procedures that streamline the synthesis process. nih.govresearchgate.net
Introduce Greater Structural Diversity: New synthetic techniques allow for the introduction of a wider range of chemical groups at various positions on the quinazoline core. researchgate.netdurham.ac.ukmdpi.com This is crucial for fine-tuning the biological activity and pharmacokinetic properties of the compounds.
Create Chiral Molecules: Many biological targets are chiral, meaning they interact differently with left- and right-handed versions of a drug molecule. Advanced synthetic methods allow for the precise synthesis of specific chiral isomers, which can lead to more potent and safer drugs. nih.gov
These ongoing improvements in synthetic chemistry will continue to expand the chemical space that can be explored around the 2,4-quinazolinediamine, 7-chloro- scaffold, increasing the probability of discovering next-generation therapeutics.
Q & A
Advanced Question: How can electrochemical methods be optimized to improve yield and selectivity in synthesizing 7-chloro-substituted quinazolinediamine derivatives?
Answer: Electrochemical synthesis (e.g., using aluminum/carbon electrodes in acetic acid) offers advantages like mild conditions and reduced metal catalysts. Optimization strategies include:
- Factorial design : Test variables like voltage, electrolyte concentration, and reaction time to identify optimal parameters .
- Substrate modification : Introduce electron-withdrawing groups (e.g., chloro) to enhance cyclization efficiency .
- In situ monitoring : Use UV-Vis spectroscopy or voltammetry to track reaction progress and intermediate formation .
Basic Question: What spectroscopic and computational techniques are recommended for characterizing 2,4-quinazolinediamine, 7-chloro-?
Answer:
- Spectroscopy :
- Computational methods : DFT calculations (e.g., B3LYP/6-31G*) to predict redox behavior and molecular geometry .
Advanced Question: How can DFT studies resolve discrepancies between experimental and theoretical redox potentials for 7-chloro-substituted quinazoline derivatives?
Answer: Discrepancies often arise from solvent effects or lattice interactions in crystallographic data. Methodological solutions include:
- Solvent correction : Apply implicit solvent models (e.g., PCM) in DFT calculations to match experimental cyclic voltammetry data .
- Crystal packing analysis : Compare gas-phase vs. crystal-state DFT geometries to assess intermolecular interactions .
Basic Question: What pharmacological activities have been reported for 7-chloro-substituted quinazoline derivatives, and how are these evaluated experimentally?
Answer:
Anticonvulsant and CNS depressant activities are prominent. Standard assays include:
Advanced Question: How can structural modifications enhance the anticonvulsant efficacy of 7-chloro-quinazolinediamine derivatives while minimizing toxicity?
Answer:
- SAR studies : Introduce substituents at the 2-position (e.g., methyl or phenyl groups) to improve blood-brain barrier penetration .
- Toxicity screening : Use in vitro cytotoxicity assays (e.g., HepG2 cells) and in vivo LD50 tests to prioritize candidates .
Basic Question: What theoretical frameworks guide the design of quinazoline-based drug candidates?
Answer:
Research is often anchored in:
Advanced Question: How can AI-driven models improve the prediction of pharmacokinetic properties for 7-chloro-quinazoline derivatives?
Answer:
- Machine learning : Train models on datasets of solubility, LogP, and bioavailability to predict ADME properties .
- Molecular dynamics simulations : Simulate drug-membrane interactions to optimize bioavailability .
Basic Question: How should researchers address contradictions in reported biological activity data for quinazoline derivatives?
Answer:
Advanced Question: What statistical approaches are suitable for resolving variability in high-throughput screening data?
Answer:
- Multivariate analysis : Apply PCA or cluster analysis to distinguish true activity from noise .
- Dose-response modeling : Use nonlinear regression to calculate EC50/IC50 values with confidence intervals .
Basic Question: What experimental designs are optimal for studying reaction mechanisms in quinazoline synthesis?
Answer:
Advanced Question: How can factorial design be applied to optimize multi-step syntheses of 7-chloro-quinazolinediamine?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
